
3,4-Thiophenediamine,tetrahydro-,1,1-dioxide,cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) is an organic compound with the molecular formula C4H10N2O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two amino groups and a sulfone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) typically involves the reduction of thiophene derivatives followed by the introduction of amino groups. One common method involves the reduction of 3,4-dinitrothiophene to 3,4-diaminothiophene, which is then subjected to oxidation to form the sulfone group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst, and oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Further oxidized derivatives with additional functional groups.
Reduction Products: Thiophene derivatives with reduced sulfur groups.
Substitution Products: Compounds with substituted amino groups.
Wissenschaftliche Forschungsanwendungen
3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfone group can participate in redox reactions, while the amino groups can form hydrogen bonds and interact with active sites of proteins. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Diaminothiophene: Lacks the sulfone group, making it less reactive in certain redox reactions.
Thiophene-2,5-diamine: Different substitution pattern on the thiophene ring, leading to different chemical properties.
Tetrahydrothiophene-1,1-dioxide: Lacks the amino groups, limiting its use in substitution reactions.
Uniqueness
3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) is unique due to the presence of both amino and sulfone groups, which confer a combination of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C4H10N2O2S |
|---|---|
Molekulargewicht |
150.20 g/mol |
IUPAC-Name |
(3R,4S)-1,1-dioxothiolane-3,4-diamine |
InChI |
InChI=1S/C4H10N2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,5-6H2/t3-,4+ |
InChI-Schlüssel |
SHSRKYMXSFBHOU-ZXZARUISSA-N |
Isomerische SMILES |
C1[C@H]([C@H](CS1(=O)=O)N)N |
Kanonische SMILES |
C1C(C(CS1(=O)=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Fluorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13802645.png)
![1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine](/img/structure/B13802652.png)
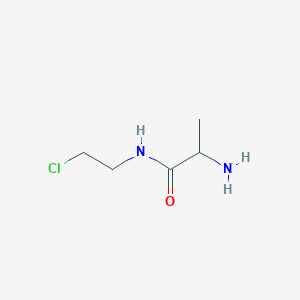
![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-[4-(2-amino-2-oxoethoxy)phenyl]arsanyl]sulfanylpropanoic acid](/img/structure/B13802665.png)
![3-Hexyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran](/img/structure/B13802666.png)

![2-Methylpyrazino[2,3-b]pyrazine](/img/structure/B13802674.png)
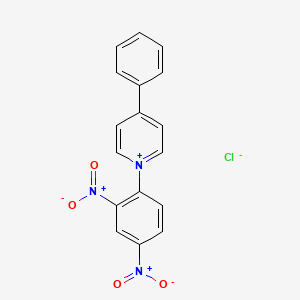
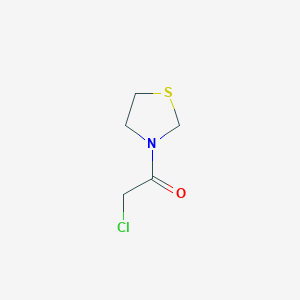

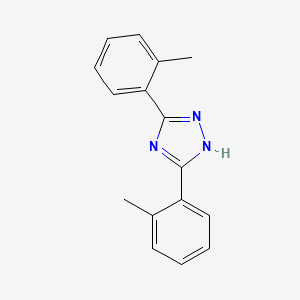
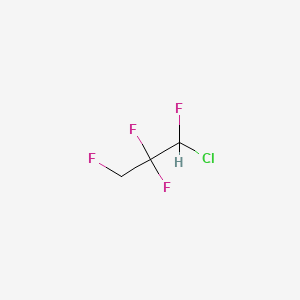
![1-Propanone, 2-amino-1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B13802733.png)
![N-Cyclopropyl-2-(5,6-dimethyl-2-propyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802737.png)
